molecular formula C20H24N2O4S B2932747 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 922036-47-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2932747
CAS RN: 922036-47-3
M. Wt: 388.48
InChI Key: YJLOSJDBNIJKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as DIQOA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exert its effects through the inhibition of various enzymes and signaling pathways. One key target of this compound is the protein kinase C (PKC) pathway, which is involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC, leading to the induction of apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are key contributors to the development of neurodegenerative diseases. In vascular smooth muscle cells, this compound has been shown to have vasodilatory effects and to reduce blood pressure, making it a potential treatment option for hypertension.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide as a research tool is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and investigation of these pathways. Additionally, this compound has been shown to have low toxicity and high stability, making it a reliable and safe research tool. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide. One area of interest is the development of this compound-based therapies for cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further investigation into the mechanism of action of this compound and its effects on various enzymes and signaling pathways could lead to a better understanding of the underlying mechanisms of these diseases. Finally, the development of more soluble forms of this compound could expand its potential applications and make it a more widely used research tool.

Synthesis Methods

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride, followed by the addition of 3,4-dihydroisoquinoline and 2-aminoethanesulfonic acid. The resulting compound is then purified through recrystallization, yielding this compound in high purity.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells through its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been studied for its potential to protect neurons from oxidative stress and inflammation, which are key contributors to the development of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have vasodilatory effects and to reduce blood pressure, making it a potential treatment option for hypertension.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-6-2-5-9-19(16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-7-3-4-8-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOSJDBNIJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.